9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
The compound 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a chromeno-pyrimidine derivative characterized by a fused tricyclic system. Key structural features include:
- A hydroxy group at position 7.
- A 4-methoxyphenyl substituent at position 2.
- A thione group at position 4, replacing the typical carbonyl oxygen in pyrimidine derivatives.
Its molecular formula is C₁₉H₁₆N₂O₄S, with a molecular weight of 368.41 g/mol .
Properties
IUPAC Name |
9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-12-7-5-10(6-8-12)16-19-17-13(18(24)20-16)9-11-3-2-4-14(21)15(11)23-17/h2-8,21H,9H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPARZECZIJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in dna synthesis. This suggests that AKOS001778002 might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Based on its potential similarity to pyrido[2,3-d]pyrimidines, it could affect the folate pathway by inhibiting dhfr, thereby disrupting dna synthesis and leading to cell death
Pharmacokinetics
Pharmacokinetics is crucial in understanding a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
If it acts similarly to other pyrido[2,3-d]pyrimidines, it could potentially lead to cell death by disrupting dna synthesis. More research is needed to confirm this and identify other potential effects.
Biological Activity
9-Hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromeno-pyrimidine core with a hydroxyl and methoxy substituent. Its molecular formula is with a molecular weight of approximately 368.4 g/mol. The presence of the thione group contributes to its biological reactivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- Cytotoxicity : Compounds within this structural class demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.8 µM to 6 µM. Notably, compound 6c from a related study exhibited selective toxicity towards tumor cells while sparing normal fibroblasts (IC50 > 25 µM) .
- Mechanism of Action : The antitumor activity is thought to be mediated through cell cycle arrest and induction of apoptosis in cancer cells. In silico studies have also indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds, suggesting their viability as drug candidates .
Antimicrobial Activity
Compounds with similar structures have been reported to possess antimicrobial properties :
- Broad Spectrum : Pyrimidinethione derivatives have shown effectiveness against a range of bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .
Antioxidant Activity
The antioxidant potential of related chromeno-pyrimidine derivatives has been investigated:
- Free Radical Scavenging : These compounds exhibit significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
A summary of key findings from various studies is presented below:
Scientific Research Applications
Biological Activities
Research indicates that chromeno[2,3-d]pyrimidine derivatives exhibit a range of biological activities:
- Anticancer Properties : Several studies have reported the anticancer potential of compounds in this class. For instance, derivatives have shown efficacy against various cancer cell lines including hepatocellular carcinoma and leukemia .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further development as an antibacterial agent .
- Antioxidant Effects : The antioxidant capacity of chromeno derivatives has been investigated, suggesting potential applications in combating oxidative stress-related diseases.
Case Study 1: Anticancer Activity
A study conducted by researchers at Cairo University explored the anticancer effects of various chromeno derivatives, including 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione. The findings suggested significant cytotoxicity against liver cancer cells (HepG2) with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. The results indicated that it exhibited notable inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues
Chromeno-Pyrimidine Derivatives
5H-Chromeno[2,3-d]pyrimidines (e.g., 4a–h) Substituents: Varied aryl and alkyl groups (e.g., 4-methoxyphenyl, chlorophenyl). Key Differences: Lack a thione group; instead, they feature oxygen or hydrazinyl groups at position 4. Synthesis: Prepared via microwave-assisted cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions . Bioactivity: Compounds 4c and 4e exhibited notable antibacterial (MIC: 8–16 µg/mL) and antioxidant (IC₅₀: 12–18 µM) activities .
4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione Substituents: Phenyl group at position 3 and imino-thione functionality. Synthesis: Microwave-assisted reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate (yields: 55–75%) . Key Contrast: The imino group at position 4 distinguishes it from the target compound’s hydroxy substitution.
Thieno-Pyrimidine Derivatives
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4(3H)-thione Core Structure: Thieno-pyrimidine instead of chromeno-pyrimidine. Substituents: Chlorophenyl and methyl groups.
Physicochemical Properties
Key Observations: Thione-containing compounds (e.g., thieno-pyrimidines) often exhibit higher melting points due to stronger intermolecular interactions. Chromeno-pyrimidines with methoxy groups show distinct aromatic proton signals in NMR .
Structural-Activity Relationships :
- Thione Functionality : May coordinate metal ions or form hydrogen bonds, critical for antimicrobial activity .
Preparation Methods
Knoevenagel Condensation for Chromene Intermediate Formation
The synthesis begins with the preparation of 2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, a critical intermediate. This step involves the reaction of 4-methoxybenzaldehyde with malononitrile in ethanol under basic conditions (piperidine, 0.5% v/v) at ambient temperature for 10–120 minutes. The reaction proceeds via a Knoevenagel mechanism, forming the chromene core with a 4-methoxyphenyl substituent at position 2. Yields for this step range from 60% to 96%, depending on the electron-donating/withdrawing nature of substituents.
Reaction Conditions:
Reduction of Nitrile to Amine
The nitrile group at position 3 of the chromene intermediate is reduced using NaBH4 (0.5 equivalents) in methanol at 0°C for 45 minutes. This step generates 2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carboxamide, which is critical for subsequent cyclocondensation.
Optimization Note:
Excess NaBH4 leads to over-reduction, forming undesired byproducts. Stoichiometric control is essential for >80% conversion.
Microwave-Assisted Cyclocondensation with Isothiocyanate
The final step involves reacting the amine intermediate with phenyl isothiocyanate under microwave irradiation (120°C, 30 minutes) in pyridine. This forms the pyrimidine-thione ring via intramolecular cyclization. The 9-hydroxy group is introduced by selecting a salicylaldehyde derivative as the starting material, with the hydroxyl group protected during earlier steps and deprotected post-cyclization.
Key Parameters:
One-Pot Multi-Component Synthesis Using Hybrid Catalysts
Organocatalytic Approach
A one-pot method employs L-proline (20 mol%) as an organocatalyst to facilitate the reaction between 4-methoxybenzaldehyde, thiourea, and 5,7-dihydroxychromen-2-one in ethanol at 80°C. This approach concurrently forms the chromene and pyrimidine-thione rings, with the 9-hydroxy group inherent in the dihydroxychromenone starting material.
Advantages:
Ionic Liquid-Mediated Synthesis
Ionic liquids such as [BMIM]BF4 enhance reaction efficiency by stabilizing intermediates through hydrogen bonding. A mixture of 4-methoxybenzaldehyde, thiourea, and 5,7-dihydroxychromen-2-one in [BMIM]BF4 at 100°C for 3 hours yields the target compound with 70–82% efficiency.
Characterization Data:
-
1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, OH), 8.1 (d, J = 8.8 Hz, 2H, Ar-H), 6.9 (d, J = 8.8 Hz, 2H, Ar-H), 6.7 (s, 1H, chromene-H), 3.8 (s, 3H, OCH3).
High-Pressure Q-Tube-Assisted Synthesis
Cyclocondensation Under High Pressure
A Q-tube reactor enables the synthesis of the target compound via cyclocondensation of 3-oxo-2-(4-methoxyphenylhydrazono)propanal with thiochroman-4-one in acetic acid at 120°C under high pressure (15 psi). Ammonium acetate (2 equivalents) acts as a cyclizing agent, with reaction completion in 2 hours.
Performance Metrics:
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Spectroscopic Analysis
Q & A
Q. What is the optimal synthetic route for 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?
The compound is typically synthesized via a two-step protocol :
- Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile or cyanoacetamide derivatives under acidic or basic conditions .
- Step 2 : Cyclocondensation with thiourea or isothiocyanate derivatives to form the pyrimidine-thione core. Microwave-assisted methods (e.g., 100–150°C, 30–60 min) can improve yields (55–75%) and reduce reaction times compared to conventional heating .
Q. How is structural characterization performed for this compound?
- Spectroscopy : Use NMR to confirm aromatic protons (δ 6.94–8.57 ppm for methoxyphenyl and chromene groups) and IR to identify thione (C=S, ~1200 cm) and hydroxyl (O–H, ~3380 cm) stretches .
- Mass spectrometry : Look for [M+H] or [M] peaks (e.g., m/z 402 for analogous chromeno-pyrimidine-thiones) .
Q. What preliminary biological activities have been reported for chromeno-pyrimidine-thiones?
- Antimicrobial screening : Derivatives show moderate activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes .
- Kinase inhibition : Structural analogs exhibit activity against HsCDK5-p25 and GSK3α/β kinases, suggesting potential for neurodegenerative disease research .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in chromeno-pyrimidine-thione synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Use p-toluenesulfonic acid (PTSA) or FeCl to accelerate cyclocondensation .
- Microwave parameters : Adjust power (300–600 W) and time (20–40 min) to balance yield and decomposition risks .
Q. How do substituents (e.g., 4-methoxyphenyl, hydroxyl) influence bioactivity?
- Methoxyphenyl group : Enhances lipophilicity and membrane penetration, critical for intracellular kinase targeting .
- Hydroxyl group : May form hydrogen bonds with enzyme active sites (e.g., ATP-binding pockets in kinases) .
- Thione moiety : Acts as a hydrogen-bond acceptor, improving binding affinity to metalloenzymes .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in the chromene ring.
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., hydroxyl vs. thione tautomerism) .
Q. What computational methods predict the compound’s drug-likeness?
- ADMET profiling : Use SwissADME or PreADMET to evaluate solubility (LogP ~3.5), bioavailability (Lipinski’s Rule compliance), and cytochrome P450 interactions .
- Docking studies : Target kinases (e.g., CDK5) with AutoDock Vina to prioritize derivatives for synthesis .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
Q. What strategies validate target engagement in kinase inhibition?
- Cellular assays : Measure phosphorylation levels of kinase substrates (e.g., tau protein for CDK5) via Western blot .
- Competitive binding assays : Use P-ATP to quantify IC values in vitro .
Q. How to resolve discrepancies in antimicrobial activity across studies?
- Standardize protocols : Use CLSI guidelines for MIC determination against reference strains .
- Membrane permeability assays : Employ fluorescent dyes (e.g., propidium iodide) to differentiate bactericidal vs. static effects .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
